molecular formula C9H9BrO2 B2402968 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol CAS No. 1491101-20-2

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B2402968
CAS No.: 1491101-20-2
M. Wt: 229.073
InChI Key: ZUAGOJVQIMCGHK-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been utilized to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 5-Methyl-2,3-dihydro-1-benzofuran-3-ol.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-dihydro-1-benzofuran-3-ol: Lacks the bromine atom at the 7th position.

    7-Bromo-2,3-dihydro-1-benzofuran-3-ol: Lacks the methyl group at the 5th position.

    7-Bromo-5-methyl-1-benzofuran: Lacks the hydroxyl group at the 3rd position.

Uniqueness

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is unique due to the specific combination of substituents on the benzofuran ring. The presence of the bromine atom, methyl group, and hydroxyl group imparts distinct chemical and biological properties to the compound. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAGOJVQIMCGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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